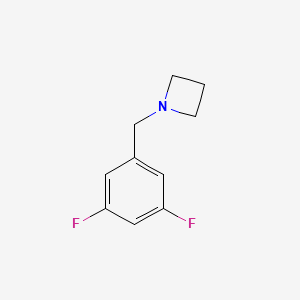

1-(3,5-Difluorobenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11F2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |

InChI Key |

XNVALHMVARLWKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,5 Difluorobenzyl Azetidine

Direct Synthesis Approaches

The direct synthesis of 1-(3,5-difluorobenzyl)azetidine can be broadly categorized into two primary strategies: the construction of the azetidine (B1206935) ring with the difluorobenzyl group already attached to the nitrogen precursor, and the subsequent N-alkylation of a pre-formed azetidine ring.

Cyclization Reactions for Azetidine Ring Formation

The formation of the azetidine ring is a key step that can be achieved through various cyclization reactions. These methods involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular cyclization is a common and effective method for synthesizing the azetidine ring. This approach typically involves a precursor molecule containing both the nitrogen atom and a suitable leaving group, which react to form the cyclic structure. A prevalent strategy is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, on the same molecule. nih.gov For instance, the synthesis can start from a γ-amino alcohol, which is then converted to a γ-amino halide or sulfonate ester, followed by base-promoted cyclization.

Another powerful intramolecular approach is the palladium-catalyzed amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine. This method allows for the direct formation of the azetidine ring from a linear precursor under relatively mild conditions. organic-chemistry.org Furthermore, the intramolecular aminolysis of epoxides offers an alternative route. Specifically, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org

| Intramolecular Cyclization Method | Key Precursor | Typical Reagents | Reference |

| SN2 Cyclization | γ-amino halide/sulfonate | Base (e.g., K₂CO₃) | nih.gov |

| Pd-catalyzed C-H Amination | Picolinamide-protected amine | Palladium catalyst | organic-chemistry.org |

| Epoxide Aminolysis | cis-3,4-epoxy amine | La(OTf)₃ | nih.govfrontiersin.org |

Intermolecular cyclization strategies involve the reaction of two separate molecules to form the azetidine ring. One such method is the [2+2] photocycloaddition of imines and alkenes, which can directly lead to the formation of the four-membered ring. magtech.com.cn Another approach is the gold-catalyzed intermolecular oxidation of alkynes in the presence of a suitable nitrogen source, which proceeds through a carbene intermediate to form azetidin-3-ones, a versatile precursor for further functionalization. nih.gov

A straightforward synthesis involves the reaction of 1,3-dihalopropanes with primary amines, such as 3,5-difluorobenzylamine, often under microwave irradiation to accelerate the reaction. organic-chemistry.org This one-pot cyclocondensation provides a direct route to N-substituted azetidines.

| Intermolecular Cyclization Method | Reactants | Key Features | Reference |

| [2+2] Photocycloaddition | Imine and alkene | Light-induced, direct ring formation | magtech.com.cn |

| Gold-catalyzed Oxidation | Alkyne and nitrogen source | Forms azetidin-3-one (B1332698) intermediate | nih.gov |

| Cyclocondensation | 1,3-dihalopropane and primary amine | One-pot, often microwave-assisted | organic-chemistry.org |

N-Alkylation of Azetidine with 3,5-Difluorobenzyl Halides

A widely used and direct method for the synthesis of this compound is the N-alkylation of the parent azetidine ring with a 3,5-difluorobenzyl halide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the azetidine acts as the nucleophile.

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in maximizing the yield and minimizing side reactions.

Solvents: A variety of solvents can be employed for this alkylation. Acetonitrile (B52724) is a common choice due to its ability to dissolve both the azetidine and the alkyl halide, as well as its suitable polarity to facilitate the SN2 reaction. researchgate.net Other solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) have also been used successfully. beilstein-journals.org

Bases: A base is typically required to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃), which is a mild and inexpensive option. nih.gov For more challenging alkylations or to improve regioselectivity in related systems, stronger bases like sodium hydride (NaH) have been utilized. beilstein-journals.org Hünig's base (N,N-diisopropylethylamine) is another effective, non-nucleophilic base that can prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

Temperature: The reaction temperature can influence the reaction rate and selectivity. While many N-alkylations proceed efficiently at room temperature, researchgate.net in some cases, gentle heating may be necessary to achieve a reasonable reaction time.

| Parameter | Common Choices | Rationale | Reference |

| Solvent | Acetonitrile, THF, DMF | Good solubility of reactants, appropriate polarity | researchgate.netbeilstein-journals.org |

| Base | K₂CO₃, NaH, Hünig's base | Neutralize acid byproduct, drive reaction forward | researchgate.netbeilstein-journals.orgnih.gov |

| Temperature | Room temperature to reflux | Control reaction rate and minimize side reactions | researchgate.net |

When the azetidine ring is substituted and chiral, the N-alkylation step can have stereochemical implications. However, for the synthesis of this compound from the parent, unsubstituted azetidine, there are no stereocenters involved, and thus no stereochemical considerations arise in this specific N-alkylation.

In cases where a substituted, chiral azetidine is used, the N-alkylation itself does not typically affect the existing stereocenters on the ring. The stereochemistry of the ring substituents is generally retained under the reaction conditions. acs.org However, if the alkylating agent contains a stereocenter, the reaction can potentially lead to the formation of diastereomers. For the synthesis of the title compound, this is not a concern as the 3,5-difluorobenzyl group is achiral.

Multistep Synthetic Routes

Multistep syntheses are the most common approaches for preparing this compound. These routes typically involve the separate synthesis of the azetidine ring and the 3,5-difluorobenzyl moiety, followed by their coupling.

Synthesis from Precursor Compounds

The synthesis of the target compound can be logically broken down into the preparation of two key precursors: a substituted or unsubstituted azetidine and a reactive 3,5-difluorobenzyl species.

The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered heterocycle. Several established methods can be employed to synthesize the azetidine core, which can then be N-functionalized.

One common method involves the cyclization of γ-amino alcohols or their derivatives. For instance, 3-amino-1-propanol can be reacted with ethyl acrylate, followed by chlorination with thionyl chloride and subsequent base-mediated cyclization to yield ethyl 3-(1-azetidinyl)propionate. orgsyn.org The azetidine ring can then be obtained after hydrolysis and decarboxylation.

Another versatile approach is the intramolecular cyclization of γ-haloamines. For example, primary amines can be alkylated with 1-bromo-3-chloropropane (B140262) to form N-(3-chloropropyl)amines, which can then undergo intramolecular nucleophilic substitution to form the azetidine ring. The use of a bulky protecting group on the amine, such as a benzhydryl group, can facilitate this cyclization. google.com

More contemporary methods, such as the palladium-catalyzed intramolecular amination of unactivated C-H bonds, offer a more direct route to substituted azetidines. organic-chemistry.org These reactions often utilize a directing group to achieve high regioselectivity.

A summary of general methods for azetidine synthesis is presented in the table below.

| Method | Starting Materials | Key Transformation | Reference |

| Cyclization of γ-amino alcohol derivatives | 3-Amino-1-propanol, ethyl acrylate | Intramolecular cyclization | orgsyn.org |

| Intramolecular cyclization of γ-haloamines | Primary amine, 1-bromo-3-chloropropane | Intramolecular nucleophilic substitution | google.com |

| Palladium-catalyzed C-H amination | Amines with a directing group | Intramolecular amination | organic-chemistry.org |

| Alkylation with bis-triflates | Primary amines, 2-substituted-1,3-propanediol bis-triflates | Double nucleophilic substitution | organic-chemistry.org |

The 3,5-difluorobenzyl group is typically introduced via an N-alkylation reaction using a corresponding halide, most commonly 3,5-difluorobenzyl bromide. This reagent can be synthesized from commercially available starting materials.

A straightforward method involves the bromination of 3,5-difluorobenzyl alcohol. This can be achieved by treating the alcohol with a mixture of hydrobromic acid and sulfuric acid at room temperature. The reaction proceeds to give 3,5-difluorobenzyl bromide in good yield.

Alternatively, 3,5-difluorobenzaldehyde (B1330607) can serve as a precursor. It can be reduced to the corresponding alcohol, which is then subjected to bromination. Synthesis of 3,5-difluorobenzaldehyde itself can be accomplished from 3,5-difluorobenzonitrile (B1349092) by reduction with a reagent like Raney alloy in formic acid. chemicalbook.com

| Precursor | Reagents | Product |

| 3,5-Difluorobenzyl alcohol | HBr, H₂SO₄ | 3,5-Difluorobenzyl bromide |

| 3,5-Difluorobenzonitrile | Raney alloy, Formic acid | 3,5-Difluorobenzaldehyde |

Once the azetidine and the 3,5-difluorobenzyl halide are in hand, the final step is the N-alkylation. This is a standard nucleophilic substitution reaction where the nitrogen atom of the azetidine ring attacks the benzylic carbon of the halide, displacing the bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed.

Protecting Group Strategies in Complex Syntheses

In the synthesis of more complex azetidine derivatives, protecting groups play a crucial role in masking reactive functional groups and directing the course of reactions. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For the synthesis of substituted azetidines, the nitrogen atom is often protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is stable to a variety of reaction conditions but can be readily removed under acidic conditions. For example, the nucleophilicity of the azetidine nitrogen can be attenuated with a Boc protecting group to control its reactivity in subsequent steps. acs.org

In multistep syntheses involving multiple functional groups, orthogonal protecting group strategies are often employed. This allows for the selective deprotection of one group while others remain intact. For instance, an N-allyl group can be used in conjunction with a trityl ether protecting a hydroxyl group. The allyl group can be removed selectively, allowing for functionalization of the nitrogen atom, while the trityl group remains to protect the alcohol. acs.orgnih.gov

Another common protecting group for the azetidine nitrogen is the benzyl (B1604629) group. It can be introduced via N-alkylation with a benzyl halide and is typically removed by catalytic hydrogenolysis. orgsyn.org

The following table summarizes some common protecting groups used in azetidine synthesis.

| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) | acs.org |

| Benzyl | Bn | N-alkylation with benzyl halide | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | orgsyn.org |

| Allyl | - | N-alkylation with allyl halide | Transition metal catalysis (e.g., Pd(0)) | acs.orgnih.gov |

| Trityl | Tr | Reaction with trityl chloride | Mildly acidic conditions | acs.orgnih.gov |

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being applied to the synthesis of azetidines to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalyst Development for Enhanced Efficiency

A key area of green chemistry research is the development of highly efficient and recyclable catalysts for key synthetic transformations. For the synthesis of this compound, catalytic N-alkylation methods offer a greener alternative to traditional stoichiometric approaches.

One promising approach is the use of heterogeneous catalysts for the N-alkylation of amines. For example, an iridium catalyst supported on graphene has been shown to be effective for the N-alkylation of anilines with benzyl alcohols. nih.gov This type of catalyst can be easily recovered and reused, reducing waste and cost. The reaction proceeds via a hydrogen autotransfer mechanism, where the alcohol is first oxidized to the aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product. nih.gov This method avoids the use of alkyl halides and generates water as the only byproduct.

Photocatalysis represents another emerging green strategy. The N-alkylation of amines with alcohols can be achieved at ambient temperature under light irradiation using a mixed copper-gold photocatalytic system. organic-chemistry.org This method is particularly advantageous for thermally unstable substrates.

The direct use of alcohols as alkylating agents in the presence of a catalyst is a significant green improvement over the use of alkyl halides, which generate stoichiometric amounts of salt waste. Research in this area is focused on developing catalysts that are active under mild conditions and can be easily separated from the reaction mixture.

| Catalytic System | Reaction Type | Green Advantages | Reference |

| Iridium/graphene | N-alkylation with alcohols | Heterogeneous, reusable, water as byproduct | nih.gov |

| Copper-gold photocatalyst | Photocatalytic N-alkylation with alcohols | Ambient temperature, use of light as energy source | organic-chemistry.org |

| Nickel-Ruthenium catalyst | N-monoalkylation of amines with alcohols | High selectivity, reusable catalyst | google.com |

These green catalytic approaches, while not yet specifically reported for the synthesis of this compound, represent the forefront of sustainable organic synthesis and are highly applicable to the preparation of this and related compounds.

Solvent-Free or Aqueous Medium Syntheses

Traditional methods for the N-alkylation of azetidines often rely on volatile and hazardous organic solvents. In response to the growing need for greener alternatives, research has shifted towards syntheses in aqueous media or under solvent-free conditions, often enhanced by technologies like microwave irradiation.

Aqueous Medium Synthesis

The use of water as a reaction solvent offers significant environmental and safety benefits. It is non-toxic, non-flammable, and inexpensive. A notable advancement in this area is the microwave-assisted N-heterocyclization of primary amines with dihalides in an alkaline aqueous medium. organic-chemistry.org This one-pot method provides a rapid and efficient route to N-substituted azacycloalkanes, including N-benzylazetidines. organic-chemistry.org

A representative procedure applicable to the synthesis of this compound would involve the reaction of azetidine with 3,5-difluorobenzyl halide (e.g., bromide or chloride) in an aqueous solution of a base like sodium carbonate. The use of microwave irradiation can dramatically accelerate the reaction, reducing completion times from hours to mere minutes and often leading to higher yields and purer products. organic-chemistry.org This approach obviates the need for organic solvents and expensive phase-transfer catalysts. organic-chemistry.org

The enhanced reaction rates observed in aqueous microwave-assisted syntheses are attributed to the efficient absorption of microwave energy by water, leading to rapid and uniform heating of the reaction mixture. organic-chemistry.org This technique has proven effective for the synthesis of various N-azacycloalkanes, demonstrating its potential as a general and green synthetic tool. organic-chemistry.org

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions represent another important pillar of green chemistry, minimizing waste by eliminating the solvent from the reaction vessel. These reactions are often facilitated by microwave irradiation or mechanochemistry (ball milling). rsc.orgnih.gov Microwave-assisted solvent-free synthesis has been successfully applied to the N-alkylation of various heterocyclic compounds. researchgate.netresearchgate.net

For the synthesis of this compound, a solvent-free approach could involve mixing azetidine and 3,5-difluorobenzyl halide with a solid-supported base, such as potassium carbonate on alumina, and irradiating the mixture with microwaves. researchgate.net This method has been shown to be highly efficient for other N-alkylation reactions, offering advantages such as reduced reaction times, operational simplicity, and easy product work-up. researchgate.netprimescholars.com While a specific application of this method to this compound has not been detailed in the reviewed literature, the general success of solvent-free microwave-assisted N-alkylations suggests it is a highly plausible and desirable synthetic strategy. kccollege.ac.in

Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is another emerging solvent-free technique that has been successfully used for various organic transformations, including the synthesis of azo dyes. rsc.org Its application to the N-alkylation of azetidines presents a promising avenue for future research.

Atom Economy and Sustainability Metrics

Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is a critical aspect of its "greenness." Atom economy is a fundamental metric that evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com

The synthesis of this compound is typically achieved via a nucleophilic substitution (N-alkylation) reaction between azetidine and a 3,5-difluorobenzyl halide, such as 3,5-difluorobenzyl bromide, in the presence of a base to neutralize the HBr byproduct.

The balanced chemical equation for this reaction is: C₃H₇N + C₇H₅F₂Br → C₁₀H₁₁F₂N + HBr

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the molecular weights of the reactants and the desired product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Azetidine | C₃H₇N | 57.10 | Reactant |

| 3,5-Difluorobenzyl bromide | C₇H₅F₂Br | 207.02 | Reactant |

| This compound | C₁₀H₁₁F₂N | 183.20 | Product |

Calculation: Sum of Molecular Weights of Reactants = 57.10 g/mol + 207.02 g/mol = 264.12 g/mol Molecular Weight of Desired Product = 183.20 g/mol

% Atom Economy = (183.20 / 264.12) x 100 ≈ 69.36%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (over 30%) is converted into a byproduct (in this case, hydrobromic acid, which is then neutralized by a base). While substitution reactions are fundamental in organic synthesis, they inherently have lower atom economy compared to addition reactions, where all reactant atoms are incorporated into the final product. ibchem.com

To gain a fuller picture of the sustainability of a process, other metrics are also considered. The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) account for all waste generated, including solvent losses and purification media. Aqueous and solvent-free syntheses significantly improve these metrics by reducing or eliminating the largest contributor to process waste. For instance, the microwave-assisted aqueous synthesis avoids organic solvents, drastically lowering the PMI compared to a traditional synthesis in a solvent like acetonitrile or DMF. organic-chemistry.org

Chemical Transformations and Reactivity of 1 3,5 Difluorobenzyl Azetidine

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The nucleophilic nature of the azetidine nitrogen is a key driver of its reactivity, enabling transformations such as acylation, sulfonylation, N-oxidation, and quaternization.

The nitrogen atom of N-benzylazetidine derivatives can be readily acylated or sulfonated. These reactions typically proceed under standard conditions to afford the corresponding amides and sulfonamides. While specific data for 1-(3,5-difluorobenzyl)azetidine is not extensively documented, studies on analogous N-substituted azetidines provide insight into its expected reactivity. For instance, the acylation of N-benzylazetidine with various acylating agents demonstrates the feasibility of this transformation.

Table 1: Acylation of N-Benzylazetidine Analogues

| Acylating Agent | Solvent | Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetyl chloride | Dichloromethane | Triethylamine | 0 to rt | 1-Acetyl-N-benzylazetidine | 95 |

| Benzoyl chloride | Dichloromethane | Pyridine | 0 to rt | 1-Benzoyl-N-benzylazetidine | 92 |

Similarly, sulfonylation of the azetidine nitrogen can be achieved using sulfonyl chlorides in the presence of a base.

Table 2: Sulfonylation of N-Benzylazetidine

| Sulfonylating Agent | Solvent | Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanesulfonyl chloride | Dichloromethane | Triethylamine | 0 to rt | 1-(Methylsulfonyl)-N-benzylazetidine | 90 |

Oxidation of the azetidine nitrogen leads to the formation of N-oxides. These reactions are typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The stability of the resulting N-oxide can be influenced by the presence of neighboring functional groups. For example, the N-oxide of N-benzyl-2-carbonylazetidine is stabilized by intramolecular hydrogen bonding nih.gov.

Quaternization of the azetidine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This transformation activates the azetidine ring towards nucleophilic attack.

Table 3: Quaternization of N-Benzylazetidine Analogues

| Alkylating Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Methyl iodide | Acetone | Reflux | 1-Benzyl-1-methylazetidinium iodide |

While direct metalation of the azetidine ring of this compound is not well-documented, lithiation of N-thiopivaloylazetidin-3-ol has been shown to occur at the α-position to the nitrogen, allowing for subsequent electrophilic trapping. This suggests that under appropriate conditions, functionalization adjacent to the nitrogen atom may be possible.

Reactions Involving the Azetidine Ring System

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by various reagents google.com.

Azetidinium salts, formed by the quaternization of the nitrogen atom, are particularly prone to nucleophilic ring-opening. The regioselectivity of this reaction is influenced by the substitution pattern on the azetidine ring google.com. In many cases, nucleophiles attack the less-substituted carbon atom adjacent to the nitrogen medwinpublishers.com.

Studies on the ring-opening of azetidinium ions with various nucleophiles, including those derived from organometallic reagents, provide a framework for understanding the potential reactivity of 1-(3,5-difluorobenzyl)azetidinium salts.

Table 4: Nucleophilic Ring Opening of Azetidinium Salt Analogues

| Azetidinium Salt | Nucleophile | Solvent | Product |

|---|---|---|---|

| 1,1-Dibenzylazetidinium tetrafluoroborate | Phenylmagnesium bromide | THF | 1,1-Dibenzyl-3-phenylpropylamine |

The reaction with organometallic reagents like Grignard reagents typically leads to the formation of a new carbon-carbon bond, while hydride reagents such as lithium aluminum hydride result in reductive ring cleavage to afford the corresponding amino alcohol or amine. The 3,5-difluorobenzyl group is expected to influence the reaction by modifying the electronic properties of the nitrogen atom and potentially directing the regioselectivity of the ring opening.

Functionalization at the Azetidine Ring Carbons (C-2, C-3, C-4)

Reactions Involving the 3,5-Difluorobenzyl Moiety

The 3,5-difluorobenzyl group can undergo electrophilic aromatic substitution, with the fluorine atoms acting as deactivating but ortho-, para-directing groups. However, in this case, the positions ortho and para to one fluorine atom are meta to the other, leading to complex directing effects. The primary site of substitution will be influenced by the combined electronic and steric effects of the two fluorine atoms and the azetidinylmethyl substituent.

The two fluorine atoms strongly deactivate the benzene (B151609) ring towards electrophilic attack. The position most susceptible to substitution would be C-2, which is ortho to the activating azetidinylmethyl group and para to one fluorine atom, although it is also ortho to the other fluorine. The C-4 and C-6 positions are also potential sites of reaction.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the 3,5-Difluorobenzyl Moiety

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br2, FeBr3 | 1-(2-Bromo-3,5-difluorobenzyl)azetidine |

| Nitration | HNO3, H2SO4 | 1-(3,5-Difluoro-2-nitrobenzyl)azetidine |

| Sulfonation | Fuming H2SO4 | 4-((Azetidin-1-yl)methyl)-2,6-difluorobenzenesulfonic acid |

Note: The products listed are predictions based on general principles of electrophilic aromatic substitution and have not been experimentally confirmed for this compound.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The 3,5-difluorophenyl moiety of this compound presents two carbon-fluorine (C-F) bonds that are potential sites for metal-catalyzed cross-coupling reactions. While C-F bonds are traditionally considered less reactive than other carbon-halogen bonds in such transformations, advancements in catalyst design have enabled the activation of these strong bonds.

Palladium and nickel-based catalytic systems are commonly employed for the functionalization of aryl fluorides. For instance, specialized ligand systems can facilitate the oxidative addition of the metal catalyst into the C-F bond, initiating the catalytic cycle. Reactions such as the Suzuki-Miyaura coupling with boronic acids or esters, the Buchwald-Hartwig amination with amines, and Sonogashira coupling with terminal alkynes could potentially be applied to introduce new substituents at the 4- or 6-positions of the aromatic ring. The reaction conditions would likely require elevated temperatures and the use of highly active catalysts.

Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 1-((5-fluoro-[1,1'-biphenyl]-3-yl)methyl)azetidine |

| 2 | (4-Methoxyphenyl)boronic acid | NiCl2(dppp) | dppp | K3PO4 | Dioxane | 1-((5-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)methyl)azetidine |

| 3 | Thiophene-2-boronic acid | Pd2(dba)3 | RuPhos | CsF | THF | 1-((5-fluoro-3-(thiophen-2-yl)phenyl)methyl)azetidine |

This table presents hypothetical reaction conditions and products based on known methodologies for C-F bond activation.

Reactions at the Benzylic Methylene (B1212753) Group

The benzylic methylene group in this compound is activated by the adjacent aromatic ring and the nitrogen atom of the azetidine. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring further increases the acidity of the benzylic protons, making this position susceptible to deprotonation by a suitable base.

Once deprotonated, the resulting benzylic anion can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of a wide range of substituents. For example, alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and addition to carbonyl compounds are all plausible transformations.

Furthermore, the benzylic position can be a site for radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could introduce a bromine atom, which can then serve as a handle for subsequent nucleophilic substitution or elimination reactions.

Derivatization and Analog Synthesis

The structural scaffold of this compound is a valuable starting point for the synthesis of a diverse array of analogs for various research applications, including structure-reactivity relationship studies.

Synthesis of Substituted Analogs for Structure-Reactivity Relationship Studies

To probe the influence of different structural features on the molecule's properties, analogs can be synthesized by modifying either the azetidine ring or the aromatic ring.

Azetidine Ring Modification: The synthesis could start with pre-functionalized azetidines. For example, using 3-hydroxyazetidine or 3-aminoazetidine in the initial alkylation with 3,5-difluorobenzyl bromide would yield analogs with substituents at the 3-position of the azetidine ring. These functional groups can be further elaborated to introduce a variety of functionalities.

Illustrative Synthetic Routes to Analogs of this compound

| Starting Material 1 | Starting Material 2 | Reagent/Conditions | Product |

| Azetidine | 1-(bromomethyl)-3,5-difluorobenzene | K2CO3, CH3CN, reflux | This compound |

| 3-Hydroxyazetidine | 1-(bromomethyl)-3,5-difluorobenzene | Et3N, DMF, rt | 1-(3,5-Difluorobenzyl)azetidin-3-ol |

| This compound | n-BuLi, THF, -78 °C; then CH3I | 1-(1-(3,5-Difluorophenyl)ethyl)azetidine |

This table provides examples of synthetic strategies for generating analogs.

Incorporation into Polycyclic Systems

The this compound framework can be incorporated into more complex polycyclic systems through various synthetic strategies. Intramolecular reactions are a powerful tool for constructing such architectures.

For example, if a suitable functional group is introduced onto the azetidine ring or the aromatic ring, an intramolecular cyclization could be triggered. An intramolecular Heck reaction, for instance, could be envisioned if an olefin is tethered to the aromatic ring. Alternatively, a Pictet-Spengler type reaction could be employed if an appropriate aldehyde is positioned to react with the azetidine nitrogen and a suitable position on the aromatic ring.

Another approach involves using this compound as a building block in multi-component reactions or cycloadditions. The specific design of the reaction partners would determine the nature of the resulting polycyclic system.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 1-(3,5-Difluorobenzyl)azetidine, offering unparalleled detail about the connectivity and spatial arrangement of atoms.

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the different types of protons and their neighboring environments. The aromatic region would show signals for the protons on the difluorophenyl ring, while the aliphatic region would display signals corresponding to the benzylic methylene (B1212753) protons and the protons of the azetidine (B1206935) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The signals are assigned to the aromatic carbons of the difluorobenzyl group (with characteristic splitting patterns due to fluorine coupling) and the aliphatic carbons of the azetidine ring. chemicalbook.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for a definitive structural map. mdpi.comnih.gov

COSY (¹H-¹H): Establishes the connectivity between adjacent protons, for instance, between the CH₂ groups within the azetidine ring.

HSQC (¹H-¹³C): Correlates each proton signal to the carbon atom it is directly attached to.

HMBC (¹H-¹³C): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the 3,5-difluorobenzyl moiety to the azetidine ring via the benzylic CH₂ group and the nitrogen atom.

A representative table of predicted NMR chemical shifts is provided below. Actual values can vary based on the solvent and experimental conditions.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Azetidine C2/C4 | ~3.2-3.4 (t) | ~55-58 |

| Azetidine C3 | ~2.0-2.2 (quint) | ~18-22 |

| Benzylic CH₂ | ~3.6-3.8 (s) | ~60-63 |

| Aromatic C1' | - | ~140-143 (t) |

| Aromatic C2'/C6' | ~6.9-7.1 (d) | ~112-115 (d) |

| Aromatic C3'/C5' | - | ~161-164 (dd) |

| Aromatic C4' | ~6.6-6.8 (t) | ~101-104 (t) |

The four-membered azetidine ring is not planar and exists in a puckered conformation. Furthermore, the orientation of the 3,5-difluorobenzyl group relative to the azetidine ring is of interest. Nuclear Overhauser Effect Spectroscopy (NOESY) is a key NMR technique used to investigate these conformational features. mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY spectrum, researchers can determine the spatial relationships between the protons of the benzyl (B1604629) group and the protons on the azetidine ring, thereby elucidating the molecule's preferred three-dimensional conformation in solution. nih.gov

The bond between the azetidine nitrogen and the benzylic carbon (N-CH₂) exhibits restricted rotation due to the partial double bond character that can arise from the nitrogen lone pair delocalization and steric hindrance. This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net By recording NMR spectra at various temperatures, the energy barrier to rotation can be determined. At low temperatures, the rotation is slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational flexibility. orientjchem.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula of a compound, as well as structural details derived from its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with very high precision. For this compound, the molecular formula is C₁₀H₁₁F₂N. HRMS can measure the mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of its elemental composition. This distinguishes it from other potential compounds that may have the same nominal mass but different atomic compositions. The calculated exact mass for the [M+H]⁺ ion is 184.0932. nih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁F₂N | nih.gov |

| Molecular Weight | 183.20 g/mol | nih.gov |

| Exact Mass | 183.08595568 Da | nih.gov |

In mass spectrometry, particularly with techniques like Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure.

The most likely fragmentation pathway involves the cleavage of the bond between the benzyl group and the azetidine ring, as this is the most labile C-N bond. This would lead to two primary fragments:

The 3,5-difluorobenzyl cation (m/z 127): This is a relatively stable fragment due to the aromatic system.

The azetidine radical cation (m/z 57): Or related fragments resulting from the opening of the azetidine ring.

A table of predicted major fragments is shown below.

| Predicted Fragment | Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₀H₁₁F₂N]⁺ | 183 |

| 3,5-Difluorobenzyl cation | [C₇H₅F₂]⁺ | 127 |

| Azetidine radical cation | [C₃H₆N]⁺ | 57 |

Analyzing these specific fragments helps to piece together the original structure, confirming the presence of both the 3,5-difluorobenzyl and the azetidine components. sapub.orgnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govnih.gov

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the 3,5-difluorobenzyl group and the azetidine ring. The C-F stretching vibrations in fluorinated benzene (B151609) rings typically appear as strong bands in the IR spectrum, often in the region of 1100-1300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azetidine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the azetidine ring would likely appear in the 1250-1020 cm⁻¹ region. Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the symmetric vibrations of the difluorinated aromatic ring. irdg.org

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C-N Stretch (tertiary amine) | 1250-1020 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-F Stretch | 1300-1100 | IR |

Note: These are predicted frequency ranges based on characteristic group frequencies.

The synthesis of this compound, likely proceeding via the N-alkylation of azetidine with 3,5-difluorobenzyl halide, can be monitored in real-time using in situ IR spectroscopy. acs.orgresearchgate.net This technique allows for the tracking of reactant consumption and product formation by monitoring the changes in specific vibrational bands. For instance, the disappearance of the N-H stretching band of the secondary amine in azetidine and the appearance of the characteristic bands of the product would signify the progression of the reaction. This approach is invaluable for reaction optimization and for gaining insights into the reaction kinetics and mechanism. acs.orgresearchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the separation and purification of the target compound from the reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would be most suitable. nih.govresearchgate.netuniupo.it A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. lcms.czoup.com Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Table 3: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification of volatile byproducts that may form during the synthesis of this compound. nih.govresearchgate.net Potential byproducts could include unreacted starting materials, products of side reactions such as over-alkylation, or elimination products. semanticscholar.org The gas chromatograph separates the volatile components of the reaction mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries or by interpretation of their fragmentation patterns. nih.govresearchgate.net

Preparative Chromatography for Compound Isolation

In the synthesis of this compound and its analogues, preparative chromatography emerges as a critical methodology for the isolation and purification of the target compound from complex reaction mixtures. This technique is instrumental in removing unreacted starting materials, byproducts, and other impurities, thereby ensuring the high purity of the final product required for subsequent analytical characterization and research applications. The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is paramount for achieving efficient separation.

For the purification of azetidine derivatives, silica (B1680970) gel is overwhelmingly the stationary phase of choice due to its versatility and effectiveness in separating compounds with varying polarities. The purification process typically involves loading the crude reaction mixture onto a silica gel column and eluting with a carefully selected solvent system.

A common strategy for the elution of 1-substituted azetidines, including those with benzyl moieties, involves the use of a gradient solvent system. This often begins with a non-polar solvent, such as hexanes, and gradually introduces a more polar solvent, like ethyl acetate (B1210297). This gradient elution profile allows for the sequential separation of compounds based on their affinity for the stationary phase. For instance, less polar impurities will elute first in the lower polarity mobile phase, while the more polar azetidine product will require a higher concentration of the polar solvent to be displaced from the silica gel.

In the case of amine-containing compounds like this compound, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the mobile phase. This addition helps to prevent the tailing of peaks on the chromatogram, which can occur due to the interaction of the basic amine group with acidic silanol (B1196071) groups on the surface of the silica gel. A typical mobile phase might consist of a gradient of ethyl acetate in hexanes with a constant small percentage (e.g., 0.1-1%) of triethylamine. chemrxiv.org

One patented methodology for the purification of related azetidine derivatives describes passing the crude product through a pad of silica gel and eluting with a gradient ranging from 20% ethyl acetate in hexanes to neat ethyl acetate. google.com Another approach for similar compounds utilized a gradient of 0% to 25% ethyl acetate in hexanes. chemrxiv.org These examples underscore the utility of a gradient elution strategy for achieving high-purity azetidine compounds.

The following interactive table outlines a representative preparative column chromatography protocol for the purification of this compound based on established methods for analogous compounds.

Table 1: Illustrative Preparative Chromatography Protocol for this compound Purification

| Parameter | Description | Details |

| Chromatography Type | Preparative Column Chromatography | Gravity or flash chromatography |

| Stationary Phase | Silica Gel | Standard grade, 60 Å pore size |

| Mobile Phase (Eluent) | Gradient System | Hexanes and Ethyl Acetate with Triethylamine |

| Initial Conditions | 95:5 (v/v) Hexanes:Ethyl Acetate + 0.1% Triethylamine | |

| Final Conditions | 70:30 (v/v) Hexanes:Ethyl Acetate + 0.1% Triethylamine | |

| Sample Preparation | Adsorption onto Silica | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. |

| Column Packing | Slurry Method | The silica gel is packed into the column as a slurry in the initial mobile phase to ensure a homogenous and well-packed column bed. |

| Fraction Collection | Monitoring by TLC | Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |

| Post-Purification | Solvent Removal | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |

This systematic approach to preparative chromatography ensures the effective isolation of this compound in a highly pure form, which is a prerequisite for obtaining accurate spectroscopic and analytical data.

Computational and Theoretical Studies of 1 3,5 Difluorobenzyl Azetidine

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in 1-(3,5-Difluorobenzyl)azetidine is crucial for its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to explore its structural and energetic properties.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to predict its lowest energy (ground state) geometry. These calculations solve the Schrödinger equation in an approximate manner to yield key structural parameters.

| Parameter | Calculated Value (Å/°) |

|---|---|

| C-N (azetidine) Bond Length | ~1.47 |

| C-C (azetidine) Bond Length | ~1.55 |

| C-F Bond Length | ~1.35 |

| Azetidine (B1206935) Ring Puckering Angle | ~30-40° |

Note: The values in this table are hypothetical and represent typical values for similar structures based on computational chemistry principles. They serve as an illustration of the data that would be obtained from DFT calculations.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.govrsc.org The degree of this puckering can be influenced by the substituents on the nitrogen atom. researchgate.net For this compound, the conformational landscape is primarily defined by the rotation around the C-N bond connecting the benzyl (B1604629) group to the azetidine ring and the puckering of the azetidine ring itself.

Computational studies on similar azetidine derivatives have shown that the ring can adopt either a puckered structure, and the specific conformation is influenced by the nature of the substituent. nih.gov The puckering of the azetidine ring is characterized by a dihedral angle, which for the parent azetidine has been experimentally determined to be around 37°. rsc.org The conformational energy landscape would reveal the relative energies of different conformers, identifying the most stable arrangement and the energy barriers between them.

The presence of two fluorine atoms on the benzyl ring significantly impacts the molecule's properties. Fluorine is the most electronegative element, leading to a strong polarization of the C-F bond. nih.gov This has several consequences:

Inductive Effect : The electron-withdrawing nature of the fluorine atoms decreases the electron density on the benzene (B151609) ring and, to a lesser extent, on the benzylic carbon and the azetidine nitrogen. This can affect the basicity of the nitrogen atom.

Conformational Preference : Computational studies on fluorinated benzyl alcohols have demonstrated that fluorine substitution can strongly influence the conformational landscape. nih.govconsensus.appsoton.ac.uk While direct intramolecular hydrogen bonding between the fluorine and the azetidine protons is unlikely in this specific molecule, the electrostatic interactions between the C-F dipoles and the rest of the molecule can favor certain conformations.

Reactivity : The modification of the electronic properties of the nitrogen atom and the aromatic ring by the fluorine atoms can alter the reactivity of the molecule in chemical reactions. For instance, the nucleophilicity of the nitrogen atom may be modulated.

Electronic Structure and Reactivity Descriptors

Beyond geometry, understanding the distribution of electrons within the molecule is key to predicting its reactivity. Computational methods provide valuable descriptors for this purpose.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the azetidine nitrogen and the π-system of the benzene ring. The LUMO, conversely, is likely to be distributed over the antibonding orbitals of the difluorobenzyl moiety. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity; a larger gap generally implies higher stability. The fluorine atoms, being strongly electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue.

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -6.5 | Azetidine N, Benzene Ring |

| LUMO | ~ -0.8 | Difluorobenzyl Group |

| HOMO-LUMO Gap | ~ 5.7 | - |

Note: The values in this table are hypothetical and based on general trends observed in FMO analysis of similar aromatic and heterocyclic compounds. researchgate.netresearchgate.net They are for illustrative purposes.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orgresearchgate.net It is a valuable tool for understanding intermolecular interactions, as it indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). scispace.comchemrxiv.org

In the ESP map of this compound, the region around the azetidine nitrogen atom is expected to show a negative electrostatic potential, consistent with the lone pair of electrons, making it a likely site for electrophilic attack. The fluorine atoms, due to their high electronegativity, will also create regions of negative potential. Conversely, the hydrogen atoms of the azetidine and benzyl groups, as well as the carbon atoms attached to the fluorines, will exhibit a positive electrostatic potential. This map provides a powerful visual guide to the molecule's polarity and its potential interaction with other molecules. rsc.org

Conceptual DFT Descriptors (e.g., Hardness, Softness, Electrophilicity)

Key conceptual DFT descriptors include:

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Due to the absence of specific experimental or computational studies on this compound in the available literature, the following table presents hypothetical yet plausible conceptual DFT descriptors. These values are estimated based on the general electronic effects of the difluorobenzyl group and the inherent properties of the azetidine ring, as informed by studies on similar molecules. mdpi.com

| Descriptor | Hypothetical Value | Interpretation |

| Hardness (η) | 4.5 eV | Indicates good kinetic stability. |

| Softness (S) | 0.22 eV⁻¹ | Suggests moderate polarizability. |

| Electrophilicity Index (ω) | 1.8 eV | Implies a moderate electrophilic character. |

| Nucleophilicity (N) | 2.5 eV | Suggests a capacity to act as a nucleophile. |

These are illustrative values for this compound.

The difluoromethyl groups on the benzyl substituent are expected to be electron-withdrawing, which would influence the electron density on the azetidine nitrogen. This, in turn, affects the molecule's reactivity, which can be quantitatively described by these DFT descriptors.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, computational studies can map out the potential energy surfaces of its reactions, identify key intermediates and transition states, and clarify the factors governing reaction pathways.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the precise location of the TS geometry and the calculation of its energy. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.

For a representative reaction, such as the nucleophilic ring-opening of the azetidinium ion of this compound by a chloride ion, the following data could be hypothetically generated through computational modeling.

| Species | Relative Energy (kcal/mol) |

| Reactants (Azetidinium + Cl⁻) | 0.0 |

| Transition State | +15.2 |

| Products (Ring-opened amine) | -5.8 |

These are illustrative values for a hypothetical ring-opening reaction.

Computational Modeling of Azetidine Ring-Opening Pathways

The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions, a process that can be initiated by various reagents. rsc.org Computational modeling has been instrumental in understanding the regioselectivity and stereoselectivity of these reactions. nih.gov For instance, in the presence of an acid, the azetidine nitrogen can be protonated, forming an azetidinium ion, which then becomes highly susceptible to nucleophilic attack. nih.gov

Computational studies on similar systems have shown that the regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. nih.gov In the case of this compound, a nucleophile could attack either of the two methylene (B1212753) carbons of the azetidine ring. DFT calculations can predict which of these pathways is energetically more favorable by comparing the activation energies for each route.

| Pathway | Activation Energy (kcal/mol) |

| Attack at C2 | 18.5 |

| Attack at C4 | 15.2 |

These are illustrative values for a hypothetical ring-opening reaction.

The lower activation energy for the attack at C4 would suggest that this is the preferred reaction pathway.

Solvation Effects in Reaction Energetics

Reactions are typically carried out in a solvent, and the interaction of the solvent with the reactants, transition states, and products can significantly influence the reaction energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to account for these solvation effects.

The inclusion of a solvent model can alter the relative energies of species in the reaction profile. For polar reactions, such as the ring-opening of an azetidinium ion, charged species like the separated ions and the polar transition state are often stabilized by a polar solvent, which can lead to a lowering of the activation barrier compared to the gas phase.

| Species | Gas Phase Energy (kcal/mol) | Solvated Energy (in Acetonitrile) (kcal/mol) |

| Reactants (Azetidinium + Cl⁻) | 0.0 | 0.0 |

| Transition State | +15.2 | +12.1 |

| Products (Ring-opened amine) | -5.8 | -7.3 |

These are illustrative values for a hypothetical ring-opening reaction.

This table illustrates how a polar solvent like acetonitrile (B52724) can stabilize the transition state, thereby accelerating the reaction rate.

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and chemical literature, no specific research findings, applications, or synthetic methodologies have been reported for the chemical compound this compound.

This comprehensive investigation aimed to collate information regarding the applications of this compound in advanced synthetic chemistry, as per the requested outline. The search encompassed inquiries into its potential use as a chiral building block, its role in multi-component reactions (MCRs), and its utility as a precursor for the synthesis of complex organic molecules. However, the scientific literature does not currently contain any publications detailing the synthesis, characterization, or application of this specific compound.

General synthetic routes for N-benzylazetidines are known in the field of organic chemistry. These methods often involve the reaction of a suitable azetidine precursor with a benzyl halide or reductive amination of an aldehyde with azetidine. For instance, a common approach involves the reaction of 3-bromopropylamine (B98683) hydrobromide with an appropriately substituted benzaldehyde, followed by reductive cyclization. While the synthesis of related compounds like N-benzylazetidine and various substituted analogues has been documented, the specific preparation of the 3,5-difluorobenzyl derivative has not been explicitly described.

Similarly, while the azetidine ring is a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis, there is no available data on the specific roles of this compound. Topics such as its potential for enantioselective synthesis, its use in asymmetric catalysis, its integration into one-pot synthetic sequences, or its application in the generation of novel chemical libraries remain unexplored in the current body of scientific knowledge.

The absence of information prevents the creation of the requested detailed article. Any attempt to generate content for the specified sections would be speculative and would not be based on the "detailed research findings" stipulated in the instructions.

Therefore, we must conclude that at present, the scientific community has not published any research on the applications of this compound.

Applications of 1 3,5 Difluorobenzyl Azetidine in Advanced Synthetic Chemistry

Precursor for Complex Organic Molecule Synthesis

Formation of Spirocyclic and Fused Azetidine (B1206935) Systems

The construction of spirocyclic and fused ring systems containing an azetidine core is a prominent area of research, driven by the prevalence of these motifs in biologically active molecules. nih.gov While specific literature detailing the use of 1-(3,5-Difluorobenzyl)azetidine in these transformations is not extensively documented, the general reactivity of N-substituted azetidines provides a foundation for its potential applications.

Spirocyclic azetidines can be synthesized through various methods, including the intramolecular cyclization of appropriately functionalized precursors. nih.gov For instance, a common strategy involves the generation of an anion on a substituent at the 3-position of the azetidine ring, followed by intramolecular nucleophilic attack. The 3,5-difluorobenzyl group on the nitrogen atom of this compound would likely remain stable under these conditions, serving as a directing or protecting group.

Fused azetidine systems are often accessed through cycloaddition reactions or intramolecular ring-closing strategies. nih.gov The reactivity of the azetidine ring itself or appended functional groups can be harnessed to build adjacent rings. The electronic nature of the 3,5-difluorobenzyl substituent, with its electron-withdrawing fluorine atoms, could modulate the reactivity of the azetidine nitrogen and adjacent bonds, potentially influencing the regioselectivity and stereoselectivity of such cyclization reactions.

A hypothetical reaction pathway towards a spirocyclic system could involve the functionalization of the azetidine ring at the 3-position, followed by an intramolecular cyclization. The stability of the N-(3,5-difluorobenzyl) group would be crucial for the success of such a synthetic sequence.

| Reaction Type | Potential Role of this compound | Key Intermediates |

| Intramolecular Alkylation | The 3,5-difluorobenzyl group acts as a stable N-substituent. | 3-functionalized azetidine derivatives |

| Cycloaddition Reactions | The electronic properties of the benzyl (B1604629) group may influence the reactivity of appended dienes or dienophiles. | Azetidine-containing dienes or dienophiles |

Incorporation into Macrocycles and Supramolecular Assemblies

The incorporation of rigid, small-ring systems like azetidine into macrocycles is a strategy to control the conformation and properties of these large ring structures. The defined geometry of the azetidine ring can act as a corner scaffold, pre-organizing the linear precursor for efficient macrocyclization.

While direct examples of this compound in macrocycle synthesis are not reported, the general principles of using N-substituted azetidine-3-carboxylic acids or 3-aminoazetidines in peptide macrocyclization are well-established. The 3,5-difluorobenzyl group could offer several advantages in this context. Its steric bulk could influence the conformational preferences of the resulting macrocycle. Furthermore, the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could play a role in the formation and stability of supramolecular assemblies.

In the realm of supramolecular chemistry, the 3,5-difluorobenzyl moiety could act as a recognition site. The electron-poor aromatic ring can participate in stacking interactions with electron-rich aromatic systems, a common motif in the self-assembly of supramolecular architectures. The fluorine atoms can also act as weak hydrogen bond acceptors, further directing the assembly process.

A potential application could be the synthesis of a macrocyclic host molecule where the this compound unit provides a rigid corner and the difluorobenzyl group participates in guest binding through aromatic and fluorine-specific interactions.

| Assembly Type | Potential Function of this compound | Driving Interactions |

| Macrocycles | Conformational constraint and introduction of fluorine-based interactions. | Covalent bond formation, non-covalent interactions. |

| Supramolecular Polymers | Monomer unit with specific recognition properties. | π-π stacking, hydrogen bonding. |

Chemical Modification for Ligand Design in Catalysis (Purely Chemical Ligands)

Azetidine-containing ligands have found applications in asymmetric catalysis, where the chiral environment created by the ligand influences the stereochemical outcome of a reaction. The nitrogen atom of the azetidine ring can act as a coordination site for a metal center, and substituents on the ring can be modified to tune the steric and electronic properties of the ligand.

The chemical modification of this compound could lead to a new class of purely chemical ligands. For instance, functionalization at the 3-position with a phosphine (B1218219), amine, or other coordinating group would generate a bidentate ligand. The 3,5-difluorobenzyl group would play a crucial role in defining the ligand's properties.

The electron-withdrawing nature of the fluorine atoms would decrease the electron density on the azetidine nitrogen, which could affect its coordination to a metal center. This electronic modulation can be a powerful tool in catalysis, influencing the reactivity of the metal complex. The steric bulk of the benzyl group would also create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis.

A hypothetical example would be the synthesis of a P,N-ligand by introducing a diphenylphosphino group at the 3-position of a chiral this compound. This ligand could then be used in transition metal-catalyzed asymmetric reactions, such as hydrogenation or allylic alkylation. The electronic and steric properties imparted by the 3,5-difluorobenzyl group could lead to unique reactivity and selectivity profiles compared to existing ligands.

| Ligand Class | Potential Modification of this compound | Potential Catalytic Application |

| P,N-Ligands | Introduction of a phosphine group at the 3-position. | Asymmetric Hydrogenation |

| N,N-Ligands | Introduction of a second nitrogen-containing coordinating group. | Asymmetric Transfer Hydrogenation |

| N,O-Ligands | Introduction of a hydroxyl or ether group at the 3-position. | Asymmetric Aldol Reactions |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Stereoselective Access

The synthesis of substituted azetidines, particularly in an enantiomerically pure form, remains a significant challenge due to the inherent ring strain of the four-membered system. medwinpublishers.comresearchgate.net Future research will undoubtedly focus on developing more efficient and general stereoselective methods to access complex azetidines like chiral derivatives of 1-(3,5-Difluorobenzyl)azetidine.

Key areas of exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as [2+2] cycloadditions and intramolecular cyclizations is a primary goal. rsc.orgresearchgate.net For instance, the aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers an atom-economical route to azetidines, but extending it to acyclic imines and achieving high enantioselectivity remains a frontier. researchgate.netnih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, has proven effective for the diastereoselective synthesis of C2-substituted azetidines. rsc.orgdigitellinc.comacs.org Future work could expand the scope of this chemistry to create a wider variety of substitution patterns with high stereocontrol, providing access to diverse chiral building blocks. acs.org

Kinetic Resolution: Dynamic kinetic resolution of racemic azetidine (B1206935) precursors could provide an efficient pathway to enantiopure products.

Starting Material Innovation: Synthesizing chiral azetidines from readily available chiral pools, such as amino acids, is a cost-effective strategy, though it can limit structural diversity. nih.gov New methods that bypass these limitations, for example, through gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, represent a promising direction for creating functionalized chiral azetidin-3-ones. nih.govnih.gov

Exploration of Advanced Functionalization Techniques

Creating molecular diversity from a common scaffold is a cornerstone of modern drug discovery. Advanced functionalization techniques that allow for the precise modification of the this compound core are highly desirable.

Future research will likely concentrate on:

Late-Stage C–H Functionalization: This powerful strategy involves directly converting carbon-hydrogen bonds on the azetidine ring or its substituents into new functional groups. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has been shown to produce functionalized azetidines. rsc.orgacs.org Developing methods for the selective C-H functionalization of the azetidine ring itself, without relying on activating groups, would be a major breakthrough, enabling rapid diversification of lead compounds. nih.gov

Strain-Release Functionalization: Highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), can undergo regioselective ring-opening reactions with a wide range of nucleophiles. uni-muenchen.denih.gov This approach allows for the installation of two different functional groups across the azetidine ring in a controlled manner, offering a modular and programmable route to complex, stereodefined azetidines. uni-muenchen.denih.gov

Orthogonal Deprotection Strategies: For azetidines synthesized with protecting groups, developing robust and orthogonal deprotection methods is crucial. This allows for the selective unmasking and subsequent functionalization of different sites on the molecule, as demonstrated in the synthesis of macrocyclic peptides containing azetidine units. researchgate.netnih.gov

Development of New Catalytic Transformations Involving Azetidine

The unique, rigid, and concave geometry of the azetidine ring makes it an attractive scaffold for the design of novel chiral ligands and organocatalysts. rsc.orgnih.gov Instead of being the target, the azetidine core can become a key component of the catalyst itself.

Promising avenues for future research include:

Azetidines as Chiral Ligands: 2,4-cis-disubstituted azetidines have been successfully used as chiral ligands in copper-catalyzed Henry reactions, affording high enantioselectivity. nih.gov The inherent concavity of the ligand creates a well-defined chiral pocket around the metal center. nih.gov Future work could involve synthesizing libraries of azetidine-based ligands and applying them to a broader range of asymmetric transformations.

Organocatalysis: Azetidine derivatives can serve as the basis for new classes of organocatalysts. For example, azetidine-derived binuclear zinc catalysts have been effective in asymmetric Michael additions. rsc.org The rigidity of the azetidine scaffold helps to control the catalytic pocket, leading to enhanced enantioselectivity. rsc.org Exploring azetidine-thiourea or other hydrogen-bond donor catalysts is another potential area of investigation. nih.gov

Ring-Opening Catalysis: The ring strain of azetidines can be harnessed in catalytic reactions where the azetidine itself is a reactive intermediate that undergoes ring-opening, leading to the formation of more complex acyclic or heterocyclic products. rsc.org

High-Throughput Experimentation in Azetidine Chemistry

High-throughput experimentation (HTE) utilizes automation and parallel processing to rapidly screen large numbers of experiments on a microscale. nih.gov This technology is poised to dramatically accelerate research in azetidine chemistry.

Future applications of HTE in this field include:

Reaction Discovery and Optimization: HTE allows chemists to efficiently screen vast arrays of catalysts, ligands, solvents, and other reaction parameters to discover novel transformations or optimize conditions for known reactions, such as the synthesis of this compound. nih.govyoutube.com This hypothesis-driven approach minimizes the consumption of precious materials and accelerates the discovery process. nih.govtrajanscimed.com

Library Synthesis for Drug Discovery: HTE is ideally suited for the parallel synthesis of large libraries of azetidine analogues. youtube.com By combining a core scaffold like this compound with a diverse set of building blocks using the advanced functionalization techniques described above, thousands of unique compounds can be generated for biological screening and structure-activity relationship (SAR) studies. nih.govtrajanscimed.com

Physicochemical Property Profiling: HTE can be used to rapidly assess key properties of newly synthesized azetidine derivatives, such as solubility and permeability, providing crucial data for drug development programs. youtube.comacs.org

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for modern chemical research. This synergy is particularly valuable for tackling the complexities of strained systems like azetidines.

Future progress will be driven by:

Predictive Modeling for Reaction Design: Computational models, such as those based on Density Functional Theory (DFT), can be used to predict the feasibility and selectivity of potential reactions before they are attempted in the lab. mit.eduacs.org For example, researchers have used computational screening to identify which pairs of alkenes and oximes will successfully react in a photocatalyzed aza-Paternò-Büchi reaction by calculating their frontier molecular orbital energies. nih.govmit.edu This "in silico" screening saves significant time and resources.

Mechanistic Elucidation: Computational studies can provide deep insights into reaction mechanisms that are difficult to probe experimentally. acs.org Understanding the transition states and intermediates involved in azetidine formation or functionalization can explain observed selectivity and guide the rational design of improved catalysts and substrates. nih.govfrontiersin.org

Virtual Library Design: Computational tools can be used to design virtual libraries of azetidine derivatives with desired properties. By predicting ADME (absorption, distribution, metabolism, and excretion) properties and binding affinities to biological targets, computational chemistry can help prioritize which compounds to synthesize, focusing experimental efforts on the most promising candidates. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-(3,5-Difluorobenzyl)azetidine, and what intermediates are critical?

- Methodological Answer : A common approach involves alkylation of the azetidine ring with 3,5-difluorobenzyl halides. For example, 3,5-difluorobenzyl bromide (CAS 113211-94-2) can react with azetidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound . Alternatively, reductive amination using 3,5-difluorobenzaldehyde and azetidine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid has been reported, yielding 102% crude product after extraction and solvent removal . Key intermediates include 3,5-difluorobenzyl alcohol (oxidized to the bromide) and azetidine-3-carboxylic acid derivatives for functionalization .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring and benzyl substituent. For instance, the azetidine protons typically appear as multiplet signals at δ 3.5–4.0 ppm. X-ray crystallography (using SHELXL for refinement) can resolve stereochemical ambiguities, as seen in structurally analogous azetidine derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What are the recommended purification techniques for this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating this compound. Recrystallization from methanol or ethanol may improve purity. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised. Purity should be confirmed via HPLC (≥95%) or GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?